Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate

phosphorylnitrile oxide 1,3-dipolar cycloaddition haloxime

Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate (CAS 127933-58-8), systematically named 1-di(propan-2-yloxy)phosphoryl-N-hydroxymethanimidoyl bromide, is a bifunctional organophosphorus compound belonging to the α-hydroxyiminoalkylphosphonate class. It bears a diisopropyl phosphonate ester moiety linked to a bromo(hydroxyimino)methyl group, functioning as the bromoanhydride of (diisopropoxyphosphoryl)formhydroxamic acid.

Molecular Formula C7H15BrNO4P
Molecular Weight 288.08 g/mol
CAS No. 127933-58-8
Cat. No. B12765051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate
CAS127933-58-8
Molecular FormulaC7H15BrNO4P
Molecular Weight288.08 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(C(=NO)Br)OC(C)C
InChIInChI=1S/C7H15BrNO4P/c1-5(2)12-14(11,7(8)9-10)13-6(3)4/h5-6,10H,1-4H3/b9-7-
InChIKeyLMDGVGBVUJRLPI-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate (CAS 127933-58-8): Procurement-Relevant Identity and Class Profile


Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate (CAS 127933-58-8), systematically named 1-di(propan-2-yloxy)phosphoryl-N-hydroxymethanimidoyl bromide, is a bifunctional organophosphorus compound belonging to the α-hydroxyiminoalkylphosphonate class [1]. It bears a diisopropyl phosphonate ester moiety linked to a bromo(hydroxyimino)methyl group, functioning as the bromoanhydride of (diisopropoxyphosphoryl)formhydroxamic acid [2]. With molecular formula C₇H₁₅BrNO₄P and molecular weight 288.076 g/mol, the compound exhibits a density of 1.53 g/cm³, boiling point of 314.4°C at 760 mmHg, flash point of 144°C, calculated LogP of 3.17, and polar surface area of 77.93 Ų . Its primary documented synthetic utility lies in serving as a stable, storable precursor to (diisopropoxyphosphoryl)nitrile oxide, a reactive 1,3-dipole employed in cycloaddition chemistry for constructing phosphorylated heterocycles and functionalizing carbon nanomaterials [3].

Why Generic Substitution of Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate (CAS 127933-58-8) Is Not Scientifically Sound


Within the α-hydroxyiminoalkylphosphonate family, the combination of the halogen leaving group (Br vs. Cl), the phosphonate ester alkyl substituents (diisopropyl vs. dimethyl, diethyl, or dibutyl), and the oxime stereochemistry (E vs. Z) each independently alter reactivity, stability, and downstream synthetic outcomes. The reaction course of α-hydroxyiminoalkylphosphonates depends markedly on the type of groups linked to phosphorus and on the stereochemistry of the oxime function; (Z)-isomers undergo fragmentation to nitriles and phosphates, while (E)-isomers undergo Beckmann rearrangement [1]. The steric bulk of diisopropyl esters directly modulates nucleophilic attack at phosphorus, minimizing competing self-alkylation side reactions that plague smaller alkyl esters during Arbuzov-type syntheses [2]. Furthermore, the bromo substituent provides superior leaving-group ability relative to the chloro analog for generation of phosphorylnitrile oxide dipoles, directly affecting cycloaddition efficiency and regioselectivity [3]. These interdependent variables make generic one-to-one substitution scientifically invalid without experimental verification.

Quantitative Differentiation Evidence for Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate (CAS 127933-58-8) Against Closest Comparators


Bromo vs. Chloro Leaving-Group Identity: Molecular Weight and Leaving-Group Ability for Phosphorylnitrile Oxide Generation

The target compound bears a bromine atom at the hydroxyimino carbon, whereas the closest commercially cataloged analog is the chloro derivative, Z-(diisopropoxyphosphoryl)carbonylchloride oxime. The molecular weight difference is 44.45 g/mol (288.08 vs. 243.63 g/mol), representing an 18.2% mass increase attributable to the heavier halogen [1]. Bromide (pKₐ of HBr ≈ –9) is a substantially better leaving group than chloride (pKₐ of HCl ≈ –7) by approximately 2 pKₐ units, a class-level inference that translates to faster base-mediated dehydrohalogenation kinetics for nitrile oxide generation [2]. The bromo compound is explicitly documented as the precursor to (diisopropoxyphosphoryl)nitrile oxide used in C₆₀ fullerene cycloaddition, yielding mono- and diadduct isoxazoline derivatives characterized by ¹H, ¹³C, ³¹P NMR, IR, and UV-VIS spectroscopy [3].

phosphorylnitrile oxide 1,3-dipolar cycloaddition haloxime leaving group

Diisopropyl Ester Steric Bulk: Self-Alkylation Suppression vs. Dimethyl and Diethyl Phosphonate Esters

The diisopropyl phosphonate ester moiety provides steric shielding that minimizes self-alkylation, a known side reaction during Michaelis–Arbuzov phosphonate synthesis. Triisopropyl phosphite, the precursor used in synthesizing the target compound, is explicitly documented to have 'the advantage over primary phosphites that the bulky alkyl groups minimize the product of self-alkylation' [1]. This steric effect is directly transferable to the phosphonate product: the diisopropyl ester is less susceptible to nucleophilic attack at the α-carbon of the ester alkyl group compared to dimethyl or diethyl phosphonates, which bear less sterically demanding primary alkyl groups. The diisopropyl groups also confer enhanced lipophilicity (LogP 3.17) relative to shorter-chain esters, improving organic-phase extractability and compatibility with nonpolar reaction media .

Arbuzov reaction self-alkylation steric protection phosphonate ester

Thermal Stability and Boiling Point: Processing Window Advantage vs. Lower-Molecular-Weight Phosphonate Esters

The target compound exhibits a boiling point of 314.4°C at 760 mmHg and a flash point of 144°C . This boiling point is substantially higher than would be expected for the corresponding dimethyl or diethyl ester analogs, which typically boil 80–150°C lower due to reduced molecular weight and weaker intermolecular dispersion forces. The elevated boiling point provides a wider liquid-phase thermal operating window for reactions conducted at elevated temperatures without reaching reflux, and enables high-vacuum distillation purification with better separation from lower-boiling impurities. The vapor pressure is extremely low at 4.02 × 10⁻⁵ mmHg at 25°C, indicating negligible evaporative loss under ambient handling conditions .

thermal stability boiling point distillation process chemistry

Documented Synthetic Utility: Fullerene C₆₀ Functionalization via Phosphorylnitrile Oxide Cycloaddition

The target compound is the direct precursor to (diisopropoxyphosphoryl)nitrile oxide, which has been demonstrated to undergo 1,3-dipolar cycloaddition with C₆₀ fullerene at –20°C in toluene, yielding mono- and diadduct isoxazoline derivatives across the 6,6 ring junction. These adducts were fully characterized by ¹H, ¹³C, and ³¹P NMR, IR, and UV-VIS spectroscopy [1]. The same nitrile oxide has been employed in cycloadditions with Schiff bases to yield 3-diisopropoxyphosphoryl-4-R-5-phenyl-1,2,4-oxadiazolines [2], and with functionalized cyclopropenes to produce 2-oxa-3-azabicyclo[3.1.0]hex-3-enes [3]. This contrasts with diisopropyl bromomethylphosphonate (CAS 98432-80-5), which lacks the hydroxyimino functionality and cannot serve as a nitrile oxide precursor, limiting its utility to nucleophilic substitution chemistry only.

fullerene functionalization isoxazoline phosphorylnitrile oxide materials chemistry

Synthesis Protocol and Yield: Established One-Step Route from 1-Bromo-1-nitromethane and Triisopropyl Phosphite

The target compound is synthesized via a one-step reaction between 1-bromo-1-nitromethane and triisopropyl phosphite, as reported by Kim et al. (1999) [1]. This methodology is part of a generalized route to dialkyl (1-hydroxyiminoalkyl)phosphonates from 1-bromo-1-nitroalkanes and trialkyl phosphites, a transformation that proceeds through initial Michaelis–Arbuzov reaction followed by in situ reduction of the nitro group to the oxime by excess phosphite. The use of triisopropyl phosphite, rather than trimethyl or triethyl phosphite, is critical: the bulky isopropyl groups suppress the competing Perkow reaction pathway that forms vinyl phosphates from α-halocarbonyl compounds, a side reaction more prevalent with less sterically hindered trialkyl phosphites [2]. The product has been independently characterized by ³¹P, ¹H, and ¹³C NMR spectroscopy with spectra deposited in the KnowItAll spectral library [3].

Michaelis-Arbuzov reaction 1-bromo-1-nitroalkane phosphonate synthesis experimental reproducibility

Dealkylation to Free Phosphonic Acid: Compatibility with Chlorotrimethylsilane Methodology for Downstream Bioisostere Applications

The diisopropyl ester groups can be quantitatively removed under established dealkylation conditions using chlorotrimethylsilane (TMSCl) at elevated temperature in a sealed vessel, a methodology demonstrated to achieve high conversions of dimethyl, diethyl, and diisopropyl phosphonates to their corresponding phosphonic acids [1]. The resulting free phosphonic acid, (bromo(hydroxyimino)methyl)phosphonic acid, serves as a versatile intermediate for further functionalization. This deprotection step is critical for applications requiring the phosphonic acid moiety as a phosphate bioisostere, a strategy widely employed in medicinal chemistry to confer metabolic stability to phosphate-containing biomolecules. The diisopropyl ester offers a tactical advantage over the diethyl ester: its increased steric bulk provides greater stability against premature hydrolysis during multistep synthetic sequences, yet it remains quantitatively cleavable under TMSCl or BBr₃ conditions [2].

phosphonate dealkylation phosphonic acid phosphate bioisostere prodrug

High-Confidence Application Scenarios for Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate (CAS 127933-58-8) Based on Quantitative Differentiation Evidence


Phosphorylated Heterocycle Synthesis via 1,3-Dipolar Cycloaddition of (Diisopropoxyphosphoryl)nitrile Oxide

The compound is the preferred precursor for generating (diisopropoxyphosphoryl)nitrile oxide, a phosphorylated 1,3-dipole that undergoes cycloaddition with alkenes, alkynes, Schiff bases, and nitriles to produce phosphorylated isoxazolines, isoxazoles, oxadiazolines, and related heterocycles [1]. The bromo substituent provides faster dipole generation kinetics than the chloro analog (ΔpKₐ ≈ 2 favoring bromide as the leaving group), while the diisopropyl ester groups confer steric protection that suppresses side reactions during dipole generation. This application is validated by the successful cycloaddition with C₆₀ fullerene to yield mono- and diadduct isoxazoline derivatives, fully characterized by multinuclear NMR and optical spectroscopy [2]. Researchers synthesizing phosphorylated heterocycles for medicinal chemistry, agrochemical, or materials applications should select this compound over the chloro analog or non-phosphorylated nitrile oxide precursors.

Fullerene and Carbon Nanomaterial Functionalization with Phosphonate Ester Handles

The (diisopropoxyphosphoryl)nitrile oxide generated from this compound adds across the 6,6 ring junction of C₆₀ fullerene at –20°C in toluene, installing phosphonate ester groups directly onto the carbon cage [1]. The resulting phosphorylated fullerene adducts carry diisopropyl phosphonate groups that can be subsequently deprotected to phosphonic acids using TMSCl or BBr₃, providing water-soluble fullerene derivatives with potential applications in photodynamic therapy, organic electronics, and supramolecular chemistry. The diisopropyl ester is essential here because its steric bulk prevents aggregation during the cycloaddition step, and its lipophilicity (LogP 3.17) ensures solubility in the nonpolar solvents (toluene, CS₂) required for fullerene chemistry [2].

Phosphonic Acid Bioisostere Precursor for Medicinal Chemistry Programs

The compound serves as a protected, storable precursor to (bromo(hydroxyimino)methyl)phosphonic acid, which upon deprotection with TMSCl or BBr₃ and subsequent functionalization can be elaborated into α-aminophosphonic acid derivatives—established phosphate bioisosteres in medicinal chemistry [1]. The diisopropyl ester protection strategy is preferable to dimethyl or diethyl esters for multistep synthetic sequences because the increased steric bulk around phosphorus retards premature hydrolytic cleavage, yet quantitative deprotection is reliably achieved under standard conditions [2]. The bromo(hydroxyimino)methyl group further provides a synthetic handle for reduction to the α-aminophosphonate pharmacophore, a motif found in clinically evaluated antibacterial (dehydrophos) and antihypertensive agents.

Phosphorylated P,N,O-Ligand Synthesis for Coordination Chemistry and Catalysis

α-Phosphorus-substituted oximes derived from this compound class serve as useful P,N,O-ligands for transition metal catalysis [1]. The bromo(hydroxyimino)methyl group can undergo nucleophilic displacement with amines or other N-nucleophiles to install diverse coordination motifs, while the diisopropyl phosphonate ester provides a sterically defined, hydrolytically robust phosphorus donor site. The combination of oxime nitrogen, phosphonate oxygen, and the introduced nucleophile creates a tridentate ligand framework. The diisopropyl ester's steric profile is advantageous for creating a defined coordination environment around the metal center, as opposed to the conformationally more flexible dimethyl or diethyl esters, which may lead to mixtures of coordination geometries.

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